2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide
Descripción
This compound features a triazolo[4,5-d]pyrimidinone core substituted at position 3 with a 3,5-dimethylphenyl group and at position 6 with an N,N-diethylacetamide moiety. The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating effects, which may enhance metabolic stability compared to halogenated analogs. The N,N-diethylacetamide group likely increases lipophilicity, influencing membrane permeability and pharmacokinetic properties.
Propiedades
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-5-22(6-2)15(25)10-23-11-19-17-16(18(23)26)20-21-24(17)14-8-12(3)7-13(4)9-14/h7-9,11H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWMDMTMRHHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide typically involves multiple steps, starting from readily available starting materials
Cyclization: The initial step involves the formation of the triazolopyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a diketone or ketoester under acidic or basic conditions.
Functionalization: The next step involves the introduction of the 3,5-dimethylphenyl group at the appropriate position on the triazolopyrimidine core. This can be achieved through electrophilic aromatic substitution reactions.
Acylation: The final step involves the acylation of the triazolopyrimidine derivative with diethylacetamide. This can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazolopyrimidine core or the diethylacetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparación Con Compuestos Similares
Substituent Variations on the Aromatic Ring
- 3-Fluorophenyl Analog :
The compound 2-[3-(3-fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide differs in its phenyl substituent (3-fluoro vs. 3,5-dimethyl). The fluorine atom’s strong electron-withdrawing nature may reduce metabolic stability compared to the dimethyl groups, which provide steric shielding and electron-donating effects. This could render the dimethyl analog less reactive toward oxidative degradation.
Acetamide Group Modifications
- N-Methyl-N-phenylacetamide: The fluorophenyl analog substitutes the N,N-diethyl group with N-methyl-N-phenyl. However, the diethyl variant’s higher lipophilicity may improve blood-brain barrier penetration or tissue distribution.
- Simpler Acetamide Derivatives: 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid replaces the acetamide with a methylaminoacetic acid group. This polar carboxylate moiety likely increases water solubility but reduces lipid membrane permeability compared to the diethylacetamide group.
Core Heterocycle Differences
- Imidazo[1,2-a]pyridine Core: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate features a saturated imidazo[1,2-a]pyridine core with electron-withdrawing nitro and cyano groups.
Oxazolo[5,4-d]pyrimidine Core : The oxazolo analog replaces the triazole ring with an oxazole, altering hydrogen-bonding capacity and electronic properties. The triazole’s nitrogen-rich structure may facilitate stronger interactions with metal ions or polar residues in biological targets.
Actividad Biológica
The compound 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide (CAS Number: 893922-99-1) is a member of the triazolopyrimidine class of compounds. These compounds are recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through a comprehensive review of existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.4 g/mol. The structure features a triazolo-pyrimidine core which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 893922-99-1 |
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer activities. For instance, related compounds have shown promising results against various cancer cell lines:
- Cell Line Studies : In studies involving different cancer cell lines such as MGC-803 and HCT-116, compounds similar to the one in focus demonstrated IC50 values ranging from 0.09 to 4.5 µM, indicating potent anticancer effects. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the interactions with specific enzymes or receptors could modulate biochemical pathways leading to its observed activities.
Antimicrobial Properties
In addition to anticancer properties, triazolopyrimidine derivatives have been investigated for their antimicrobial effects. The presence of the triazole ring is often associated with enhanced activity against bacterial and fungal strains.
Case Studies and Research Findings
- Study on Anticancer Efficacy :
- Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
